Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Overview
Description
The compound appears to contain a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is a biologically active scaffold known to possess diverse activities . The compound also seems to contain a benzoyl group and an ethyl benzoate group, which are common in various organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrrole ring and the benzoyl and ethyl benzoate groups. The structure-activity relationship of pyrrole compounds has been studied extensively .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present in the molecule. Pyrrole compounds are known to undergo a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Pyrrole itself is a colorless volatile liquid that reacts with most common chemical reagents .
Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Research into substituted pyrrolylbenzoates, such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, has contributed to the understanding of hydrogen-bonded supramolecular structures. These compounds demonstrate how molecular linkages via hydrogen bonds can form chain, sheet, and three-dimensional framework structures, highlighting their potential in the design of molecular assemblies and materials science (Portilla et al., 2007).
Synthesis of Heterocycles
The reactivity of similar compounds, such as 4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione, with various nucleophiles to form pyrrolones indicates the utility of these reactions in the synthesis of heterocyclic compounds. This area of research is significant for developing new pharmaceuticals and materials with specific chemical properties (Kollenz et al., 1976).
Liquid Crystalline Polysiloxanes
Studies on monomers similar to Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate, such as 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates, have shown their application in synthesizing side-chain liquid crystalline polysiloxanes. These materials exhibit high smectogen properties and are relevant for advanced materials applications, including displays and sensors (Bracon et al., 2000).
Novel Anti-Juvenile Hormone Agent
Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound with a structure related to the one , has been identified as a novel anti-juvenile hormone agent. This discovery is pivotal for developing new insect control strategies by inducing precocious metamorphosis in insect larvae, which could have significant implications for agriculture and disease vector control (Ishiguro et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to have a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It has been found that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
It has been found that similar compounds can suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that the compound might also be used to control the level of the galactosylation for the N-linked glycans.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
It has been found that similar compounds can increase monoclonal antibody production .
Action Environment
It has been found that similar compounds can enhance the body’s stress response, particularly due to oxidative stress, cold and heat stress, and nutritional stress . They can also improve fur quality, making it shiny, oily, and smooth, effectively increasing the commercial value of the output .
Future Directions
Properties
IUPAC Name |
ethyl 2-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21(24)19-8-4-3-7-18(19)20(23)17-11-9-16(10-12-17)15-22-13-5-6-14-22/h3-12H,2,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZPSASIHVVMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643020 | |
Record name | Ethyl 2-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-89-8 | |
Record name | Ethyl 2-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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